5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, along with a sec-butoxymethyl and a propyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction: Products include sulfonic acids and sulfinic acids.
Electrophilic Aromatic Substitution: Products include brominated or nitrated pyrazole derivatives.
Scientific Research Applications
5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-(sec-butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the sec-butoxymethyl and propyl groups influences its solubility and steric effects, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
5-(butan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-14-10(8-17-9(3)5-2)11(7-13-14)18(12,15)16/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSGRMGWRONARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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